![molecular formula C8H8ClNO B1509690 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B1509690.png)
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide: is a chemical compound with the molecular formula C8H8ClN It is a derivative of cyclopenta[b]pyridine and is characterized by the presence of a chlorine atom and an oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water. This method yields the desired compound with high efficiency and chemoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar oxidation reactions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 and t-BuOOH are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, the compound is studied for its potential biological activities. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicine, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is explored for its potential use as a drug intermediate. It is involved in the synthesis of pharmaceutical compounds with various therapeutic effects.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used as a raw material in the formulation of various products.
Mécanisme D'action
The mechanism of action of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
2,3-Cyclopentenopyridine: A precursor in the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized analogue of the compound.
4-Chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine: A structurally related compound with different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both chlorine and oxide groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8ClNO |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
2-chloro-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium |
InChI |
InChI=1S/C8H8ClNO/c9-8-5-4-6-2-1-3-7(6)10(8)11/h4-5H,1-3H2 |
Clé InChI |
XWKAUCDKZPTNJC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)[N+](=C(C=C2)Cl)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

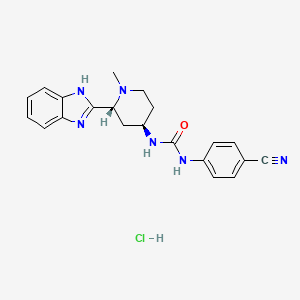
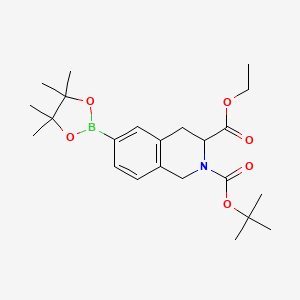
![8-Bromo-2-methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1509625.png)
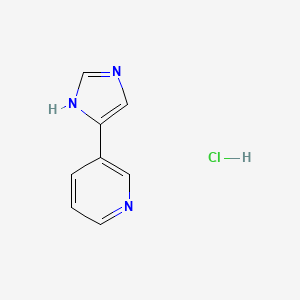
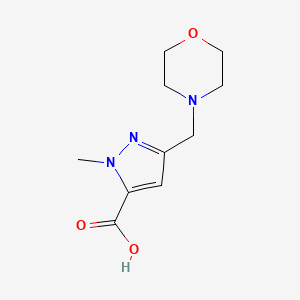
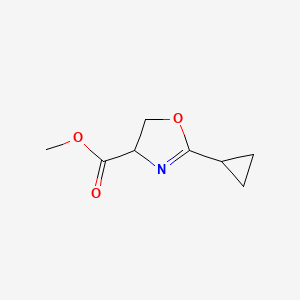
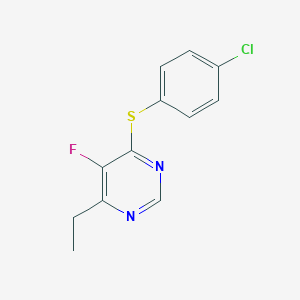
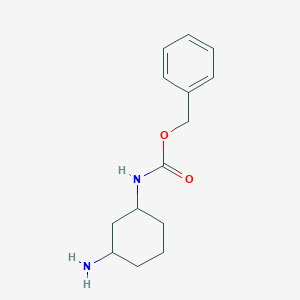
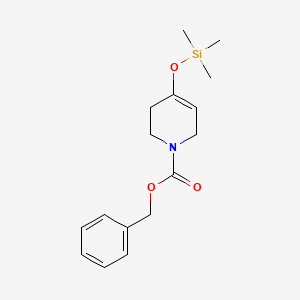
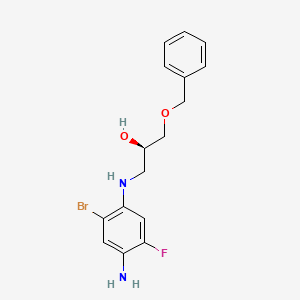
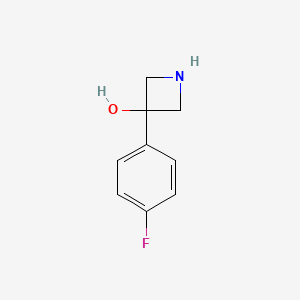

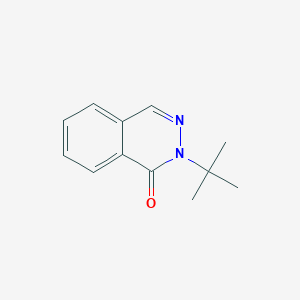
![2-methyl-3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1509672.png)
